molecular formula C15H11FN2O2S2 B8547558 Methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-99-0

Methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No. B8547558
CAS RN: 1462949-99-0
M. Wt: 334.4 g/mol
InChI Key: FGRGDEFUWGAGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H11FN2O2S2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1462949-99-0

Molecular Formula

C15H11FN2O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H11FN2O2S2/c1-20-14(19)13-11(8-3-5-9(16)6-4-8)12-10(22-13)7-17-15(18-12)21-2/h3-7H,1-2H3

InChI Key

FGRGDEFUWGAGNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)SC)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 200 mg of methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate 4 (example 1), 216 mg of 4-fluorophenylboronic acid, 19 mg of dichloropalladium (dppf) and 322 mg of BTPP in 2.5 ml of dioxane under argon is microwave-heated at 120° C. in a sealed tube for 1 h. The medium is taken up with dichloromethane and filtered. The organic phase is washed three times with water, then dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to give a yellow solid. The crude is purified on 80 g of silica, elution being carried out with 0-20% of methanol in dichloromethane, so as to obtain 135 mg of methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate in the form of a yellow solid.
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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